molecular formula C14H22N4O2 B2879311 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 730949-71-0

3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2879311
M. Wt: 278.356
InChI Key: RJNXWJAUNGLEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C14H22N4O2 . It is a derivative of purine, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” consists of a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . It has butyl and pentyl substituents at the 3 and 7 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” include a molecular weight of 278.35 . It is a powder at room temperature .

Scientific Research Applications

PUFA and Cardiovascular Health

PUFAs, particularly those from the n-3 family, have been extensively studied for their beneficial effects on cardiovascular health. These fatty acids are known to prevent arrhythmic deaths and sudden cardiac death, which are major health concerns globally. The mechanism behind their protective effect involves the modulation of cardiac arrhythmias through dietary intake, highlighting the importance of n-3 PUFAs in clinical prevention and the potential research application of related compounds in understanding cardiovascular diseases (A. Leaf et al., 2003).

Environmental Presence and Impact of Heterocyclic Compounds

Research into parabens, which are esters of para-hydroxybenzoic acid often containing heterocyclic structures, sheds light on the environmental presence, fate, and behavior of similar compounds. These studies highlight the ubiquity of such chemicals in aquatic environments and their potential endocrine-disrupting effects, indicating the importance of understanding the environmental pathways and impacts of synthetic heterocyclic compounds (Camille Haman et al., 2015).

Advances in Heterocyclic Compound Applications

Significant progress has been made in the synthesis, characterization, and applications of heterocyclic compounds, particularly in the development of new materials and pharmaceuticals. These compounds are integral in the design of bioactive molecules for treating various diseases, including malaria, cancer, and autoimmune disorders. The structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals emphasize the critical role of such compounds in drug development and therapeutic interventions (Edon Vitaku et al., 2014).

Future Directions

The future directions for research on “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” and similar compounds could involve exploring their potential biological activities and applications. This could include investigating their interactions with various biological targets and their potential use in the treatment of diseases .

properties

IUPAC Name

3-butyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-5-7-8-17-10-15-12-11(17)13(19)16-14(20)18(12)9-6-4-2/h10H,3-9H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXWJAUNGLEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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